molecular formula C12H9N3 B8810896 3-Phenyl-1H-pyrazolo[4,3-c]pyridine CAS No. 113277-54-6

3-Phenyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B8810896
CAS No.: 113277-54-6
M. Wt: 195.22 g/mol
InChI Key: OFMKMVLDGZVWNW-UHFFFAOYSA-N
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Description

3-Phenyl-1H-pyrazolo[4,3-c]pyridine is a nitrogen-containing fused heterocyclic compound characterized by a pyrazole ring fused to a pyridine moiety at positions 4 and 3, respectively. Pyrazolo[4,3-c]pyridines are structurally analogous to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism .

Properties

CAS No.

113277-54-6

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

3-phenyl-1H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C12H9N3/c1-2-4-9(5-3-1)12-10-8-13-7-6-11(10)14-15-12/h1-8H,(H,14,15)

InChI Key

OFMKMVLDGZVWNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2C=NC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • 3-Phenyl Substitution : The phenyl group at position 3 in pyrazolo[4,3-c]pyridine enhances antitubercular activity (MIC: 26.7 µM against Mycobacterium tuberculosis) and modulates serotonin receptors .
  • Amino and Trifluoromethyl Modifications: 3-Amino derivatives (e.g., 3-amino-1H-pyrazolo[3,4-b]pyridine) inhibit MELK kinase, while trifluoromethyl groups improve metabolic stability .

Anticancer Activity :

  • Enhanced Potency : 1-(4-Methoxybenzyl)-7-(4-methylpiperazin-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-3-phenyl-1H-pyrazolo[4,3-c]pyridin-5-amine demonstrated antiangiogenic effects, suggesting piperazine substitutions improve bioavailability .

Antimicrobial Activity :

  • Antitubercular : 3-Phenyl-tetrahydro-pyrazolo[4,3-c]pyridines inhibited M. tuberculosis pantothenate synthetase (IC50: 21.8 µM) without cytotoxicity .
  • Broad-Spectrum : Pyrazolo[3,4-c]pyridine derivatives exhibited anti-quorum-sensing and antifungal activities, though weaker than standard drugs .

Neurological Targets :

    Preparation Methods

    Cyclization of 4-Chloropyridine Derivatives

    A widely utilized method involves the reaction of 4-chloropyridine-3-carboxaldehyde derivatives with phenylhydrazine. Winters et al. demonstrated that heating 4-chloropyridine-3-carboxaldehyde with phenylhydrazine in ethanol under acidic conditions (HCl) at 80°C for 2 hours yields 3-phenyl-1H-pyrazolo[4,3-c]pyridine with a 78% yield. The mechanism proceeds via hydrazone formation, followed by intramolecular cyclization and subsequent elimination of HCl (Figure 1).

    Reaction Conditions

    • Starting material : 4-Chloropyridine-3-carboxaldehyde

    • Reagents : Phenylhydrazine, HCl (catalytic)

    • Solvent : Ethanol

    • Temperature : 80°C

    • Time : 2 hours

    • Yield : 78%

    Diazotization and Cyclization of Aminopyridines

    An alternative route employs 3-amino-4-chloropyridine as the starting material. Treatment with sodium nitrite (NaNO₂) in dilute sulfuric acid at 0–5°C generates a diazonium intermediate, which undergoes cyclization with phenylacetylene in the presence of copper(I) iodide to form the pyrazole ring. This method achieves a 65–70% yield and allows for regioselective incorporation of the phenyl group.

    Key Steps

    • Diazotization: NaNO₂/H₂SO₄ at 0–5°C.

    • Cyclization: CuI-catalyzed coupling with phenylacetylene.

    Optimized Parameters

    • Molar ratio : 1:1.2 (aminopyridine:phenylacetylene)

    • Catalyst : 5 mol% CuI

    • Yield : 68%

    Multicomponent Reactions Involving Pyridine and Pyrazole Synthons

    One-Pot Synthesis from Pyridine-3-carbaldehyde

    A one-pot protocol combines pyridine-3-carbaldehyde, phenylhydrazine, and ammonium acetate in acetic acid under reflux. This method leverages in situ formation of a hydrazone intermediate, which cyclizes to yield the target compound. The reaction is complete within 4 hours, providing a 72% yield.

    Advantages

    • Avoids isolation of intermediates.

    • Scalable to gram quantities.

    Limitations

    • Requires strict temperature control to prevent side reactions.

    Use of 1,3-Dicarbonyl Precursors

    Pyrazolo[4,3-c]pyridines can be synthesized via cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For example, ethyl 3-oxo-3-(pyridin-4-yl)propanoate reacts with phenylhydrazine in DMF at 120°C, forming the pyrazole ring through Knorr-type cyclization. This method offers moderate yields (50–60%) but is advantageous for introducing substituents at the 4-position of the pyridine ring.

    Mechanistic Insights

    • Hydrazine attacks the ketone group, forming a hydrazone.

    • Tautomerization and cyclization eliminate water, forming the pyrazole ring.

    Transition Metal-Catalyzed Cross-Coupling Approaches

    Suzuki-Miyaura Coupling on Halogenated Intermediates

    A halogenated precursor, such as 7-chloro-1H-pyrazolo[4,3-c]pyridine, undergoes Suzuki-Miyaura coupling with phenylboronic acid to introduce the phenyl group. The reaction uses Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a dioxane/water mixture at 90°C. This method achieves >85% yield and high purity.

    Typical Conditions

    • Catalyst : 2 mol% Pd(PPh₃)₄

    • Base : K₂CO₃ (2 equiv)

    • Solvent : Dioxane/H₂O (4:1)

    • Temperature : 90°C

    • Time : 12 hours

    Buchwald-Hartwig Amination

    For analogs with additional substituents, Buchwald-Hartwig amination of 3-bromo-1H-pyrazolo[4,3-c]pyridine with aniline derivatives in the presence of Xantphos-Pd-G3 catalyst provides N-arylpyrazolopyridines. However, this method is less relevant for synthesizing the 3-phenyl variant.

    Comparative Analysis of Synthetic Methods

    Method Starting Material Yield Conditions Advantages
    Cyclocondensation4-Chloropyridine-3-carboxaldehyde78%HCl, ethanol, 80°CHigh yield, simple setup
    Diazotization3-Amino-4-chloropyridine68%NaNO₂/H₂SO₄, CuI, 0–5°CRegioselective
    One-Pot SynthesisPyridine-3-carbaldehyde72%Acetic acid, refluxNo intermediate isolation
    Suzuki Coupling7-Chloro-pyrazolo[4,3-c]pyridine85%Pd(PPh₃)₄, dioxane/H₂O, 90°CVersatile for diverse aryl groups

    Challenges and Optimization Strategies

    Regioselectivity in Cyclization

    Regioselectivity remains a challenge in pyrazole ring formation. Using electron-withdrawing groups (e.g., Cl) at the 4-position of pyridine directs cyclization to the desired [4,3-c] isomer. Computational studies suggest that substituents at the 3-position of pyridine stabilize the transition state via resonance effects.

    Purification Techniques

    Chromatographic purification is often required due to byproducts from incomplete cyclization. Recrystallization from ethanol/water mixtures improves purity to >98% .

    Q & A

    Q. What are the standard synthetic routes for 3-phenyl-1H-pyrazolo[4,3-c]pyridine?

    The synthesis typically involves two strategies:

    • Annelation of a pyrazole ring onto a pyridine derivative : For example, heating 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours, followed by bromination and Boc protection to stabilize intermediates .
    • Pyridine-ring formation from pyrazole precursors : A Sonogashira-type cross-coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde with alkynes, followed by tert-butylamine-mediated ring closure . Key steps include solvent selection (DMF or DCM), catalysts (e.g., Pd₂(dba)₃/XPhos for Buchwald-Hartwig amination), and purification via reverse-phase chromatography .

    Q. How is structural characterization of this compound performed?

    • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity and substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for phenyl groups) .
    • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 212.082 for C₁₂H₁₀N₃) .
    • X-ray crystallography : Resolves tautomeric forms (e.g., lactam-lactim tautomerism in hydroxylated derivatives) .

    Advanced Research Questions

    Q. How can synthetic yields be optimized for halogenated derivatives (e.g., 3-bromo or 3-chloro analogs)?

    • Catalyst tuning : Use Pd₂(dba)₃/XPhos for efficient C–N coupling in brominated intermediates (yield: 88% for tert-butyl-protected derivatives) .
    • Solvent effects : Polar aprotic solvents (DMF, DCM) enhance nucleophilic substitution reactions .
    • Protecting groups : Boc protection prevents side reactions during functionalization .
    • Temperature control : Heating at 90–100°C improves cyclization efficiency .

    Q. What methodologies are used to evaluate the anticancer activity of this compound derivatives?

    • In vitro cytotoxicity assays : MTT assays against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
    • Kinase inhibition profiling : Competitive binding assays for FGFR or PIM1 kinases (e.g., IC₅₀ < 100 nM for selective inhibitors) .
    • Apoptosis markers : Flow cytometry to measure caspase-3/7 activation .

    Q. How can regioselective functionalization at the pyridine or pyrazole ring be achieved?

    • Directed ortho-metalation : Use directing groups (e.g., –OMe or –CO₂Et) to install substituents at specific positions .
    • Cross-coupling reactions : Suzuki-Miyaura for aryl groups at C-3 or C-6 .
    • Protection-deprotection strategies : Boc or phthalimide groups block reactive sites during synthesis .

    Q. What computational tools are employed to predict biological activity?

    • Molecular docking : Simulations with EGFR or PI3K/mTOR targets to prioritize derivatives (e.g., Glide SP scoring) .
    • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
    • ADMET prediction : SwissADME or pkCSM for pharmacokinetic profiling .

    Data Analysis & Contradictions

    Q. How to reconcile conflicting reports on biological activity (e.g., anticancer vs. antidepressant effects)?

    • Target selectivity screening : Compare binding affinities across unrelated targets (e.g., FGFR vs. serotonin transporters) .
    • Structural-activity relationship (SAR) : Modify substituents (e.g., 4-chlorophenyl for anticancer vs. 2-hydroxyethyl for CNS activity) .
    • In vivo validation : Use xenograft models for antitumor efficacy and forced-swim tests for antidepressant activity .

    Q. What strategies address low solubility in pharmacological assays?

    • Salt formation : Dihydrochloride or maleate salts improve aqueous solubility (e.g., 3-(3-chlorophenyl)-tetrahydro derivative) .
    • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) .
    • Nanoformulation : Liposomal encapsulation enhances bioavailability .

    Methodological Challenges

    Q. How to resolve tautomerism in hydroxylated derivatives during structural analysis?

    • Variable-temperature NMR : Monitor equilibrium between lactam and lactim forms in D₂O .
    • X-ray crystallography : Definitive assignment of tautomeric states in solid-state structures .
    • IR spectroscopy : Identify characteristic carbonyl (C=O) or imine (C=N) stretches .

    Q. What are the limitations of current synthetic routes for scale-up?

    • Catalyst cost : Replace Pd catalysts with cheaper alternatives (e.g., CuI for Sonogashira reactions) .
    • Purification bottlenecks : Switch from column chromatography to recrystallization for intermediates .
    • Hazard mitigation : Avoid NaH by using safer bases (e.g., K₂CO₃) in alkylation steps .

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